1-Oxa-6-azaspiro[4.4]nonane 1-Oxa-6-azaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18654454
InChI: InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

1-Oxa-6-azaspiro[4.4]nonane

CAS No.:

Cat. No.: VC18654454

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-6-azaspiro[4.4]nonane -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 1-oxa-6-azaspiro[4.4]nonane
Standard InChI InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2
Standard InChI Key DAQJDAJGMJYMLL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCCO2)NC1

Introduction

Structural and Chemical Properties

1-Oxa-6-azaspiro[4.4]nonane features a fused bicyclic system where the oxygen and nitrogen atoms are positioned at the 1- and 6-positions, respectively (Figure 1). The spiro center at the junction of the two rings creates a rigid three-dimensional geometry, which influences its reactivity and interaction with biological targets. Key physicochemical properties include:

PropertyValue
Molecular formulaC7H13NO\text{C}_7\text{H}_{13}\text{NO}
Molecular weight127.18 g/mol
CAS Registry Number176-23-8
Synonyms1-Oxa-6-azaspiro[4.4]nonane, DB-345835

The compound’s polarity, dictated by the oxygen and nitrogen heteroatoms, enhances its solubility in polar solvents, while the spiro structure contributes to metabolic stability—a desirable trait in drug discovery .

Synthetic Methodologies

Radical-Mediated Intramolecular Hydrogen Atom Transfer

The most efficient route to 1-oxa-6-azaspiro[4.4]nonane involves intramolecular hydrogen atom transfer (HAT) promoted by nitrogen-centered radicals. This method, pioneered by Suárez and colleagues, utilizes carbohydrate-derived precursors to ensure stereochemical control .

Reaction Conditions and Substrates

Starting materials such as N-phosphoramidate or N-cyanamide derivatives of furanose or pyranose sugars are treated with (diacetoxyiodo)benzene (DIB) and iodine. The reaction proceeds via homolytic cleavage of the N–I bond, generating an N-radical that abstracts a hydrogen atom from a distal carbon (1,5-HAT), followed by cyclization to form the spirocenter .

Example Synthesis :

  • Substrate: D-ribose-derived N-phosphoramidate furanose (4)

  • Reagents: DIB, I2\text{I}_2, CH2_2Cl2_2, 0°C to room temperature

  • Product: 1-Oxa-6-azaspiro[4.4]nonane (31)

  • Yield: 64%

Stereochemical Outcomes

The stereochemistry of the spirocenter is influenced by the carbohydrate template. For instance, in D-mannose-derived substrates, hydrogen abstraction occurs on the sterically crowded β-face, while cyclization proceeds on the less hindered α-face, as confirmed by nuclear Overhauser effect (NOE) spectroscopy . This selectivity underscores the role of the carbohydrate backbone in directing reaction pathways.

Mechanistic Insights

Radical Generation and Propagation

The reaction begins with oxidative generation of an N-iodoamide intermediate, which undergoes homolytic cleavage to produce a nitrogen-centered radical (Figure 2). This radical abstracts a hydrogen atom from a carbon 5 positions away (1,5-HAT), forming a carbon-centered radical that cyclizes to establish the spirocyclic framework .

Key Steps:

  • Oxidation: DIB oxidizes the N–H bond to form an N–I species.

  • Radical Formation: Homolysis of the N–I bond generates an N-radical.

  • HAT and Cyclization: Intramolecular hydrogen transfer followed by radical recombination yields the spirocycle .

Competing Pathways

In pyranose-derived substrates, competing reactions such as β-iodo ester formation (via Prévost-like addition) may occur if the oxycarbenium ion intermediate undergoes nucleophilic attack by acetate . For example, treatment of D-glucose-derived cyanamide (30) yielded 1-oxa-6-azaspiro[4.4]nonane (42–43) alongside β-iodo ester (44) in a 2:1 ratio .

Applications and Biological Relevance

While direct biological data for 1-oxa-6-azaspiro[4.4]nonane remain limited, its structural analogs exhibit notable bioactivity. For example, 1-azaspiro[4.4]nonane derivatives act as metalloproteinase inhibitors, disrupting tumor metastasis by blocking extracellular matrix degradation. The spirocyclic motif’s rigidity enhances binding affinity to enzyme active sites, suggesting potential for 1-oxa-6-azaspiro[4.4]nonane in similar applications.

Table 2: Comparative Bioactivity of Spirocyclic Analogs

CompoundTargetIC50_{50} (nM)Source
1-Azaspiro[4.4]nonaneGelatinase (MMP-9)120
1-Oxa-6-azaspiro[4.4]nonaneNot reported

Note: Specific data for 1-oxa-6-azaspiro[4.4]nonane are pending further studies.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric methods to access enantiopure spirocycles could enable structure-activity relationship (SAR) studies .

  • Biological Screening: Prioritizing assays against MMPs, kinases, and GPCRs may uncover therapeutic potential.

  • Material Science: The rigid spiro architecture could serve as a building block for supramolecular assemblies or catalysts.

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